邻苯二甲酸混合癸基、己基和辛基二酯

描述

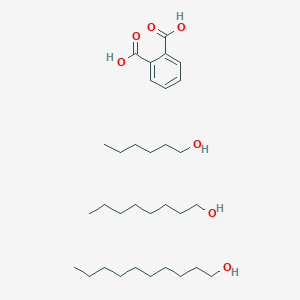

Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is a compound derived from phthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by decyl, hexyl, and octyl groups. This compound is part of the phthalate family, which is widely used as plasticizers to increase the flexibility and durability of plastics .

科学研究应用

Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid has a wide range of applications in various fields:

Chemistry: Used as a plasticizer in the production of flexible plastics, such as polyvinyl chloride (PVC).

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

作用机制

Pharmacokinetics

The pharmacokinetics of phthalic acid esters involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically absorbed through the skin, respiratory tract, or gastrointestinal tract. Once absorbed, they are distributed throughout the body, often accumulating in fatty tissues due to their lipophilic nature. Metabolism primarily occurs in the liver, where they are hydrolyzed to monoesters and then further oxidized. Excretion is mainly through urine and feces .

Result of Action

At the molecular level, the action of phthalic acid esters results in increased membrane fluidity and permeability. This can lead to altered cellular functions, including changes in ion transport, receptor activity, and enzyme function. At the cellular level, these changes can affect cell signaling, growth, and apoptosis, potentially leading to toxic effects if exposure is high or prolonged .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of phthalic acid esters. For example, higher temperatures can increase the fluidity of cell membranes, potentially enhancing the effects of these esters. Similarly, the presence of other lipophilic substances can affect their distribution and metabolism .

Understanding the mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters is crucial for assessing their safety and efficacy in various applications, particularly in materials that come into contact with humans and the environment.

: ECHA Document on Phthalic Acid Esters : ChemBK on Phthalic Acid Esters : ChemicalBook on Phthalic Acid Esters

生化分析

Biochemical Properties

Phthalic acid mixed decyl and hexyl and octyl diesters, like other phthalates, are typically mixed into polymers as an external plasticizer with no chemical bonding . As a result, they may migrate out of the material, resulting in exposure to these compounds

Cellular Effects

Phthalates have been linked to adverse health impacts including hormone disruption and reproductive and developmental issues

准备方法

Synthetic Routes and Reaction Conditions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid can be synthesized through the esterification reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of phthalic acid mixed decyl and hexyl and octyl diesters involves large-scale esterification reactors where phthalic anhydride is reacted with the respective alcohols (n-hexanol, n-octanol, and n-decanol) in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester product .

化学反应分析

Types of Reactions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

Esterification: Phthalic anhydride, n-hexanol, n-octanol, n-decanol, acid catalyst (e.g., sulfuric acid), heat.

Hydrolysis: Water, base (e.g., sodium hydroxide), heat.

Major Products Formed:

Esterification: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid.

Hydrolysis: Phthalic acid and the corresponding alcohols (n-hexanol, n-octanol, n-decanol).

相似化合物的比较

- Diethyl phthalate

- Dibutyl phthalate

- Diisobutyl phthalate

- Di(2-ethylhexyl) phthalate

Comparison: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is unique due to its mixed ester composition, which provides a balance of properties from the different alkyl groups. This results in a compound with enhanced flexibility and lower volatility compared to other phthalates with single alkyl groups .

属性

IUPAC Name |

decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAHYWDYDTUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68648-93-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。